molecular formula C13H24N6O3 B1672662 Ficellomycin CAS No. 59458-27-4

Ficellomycin

Cat. No.: B1672662
CAS No.: 59458-27-4
M. Wt: 312.37 g/mol
InChI Key: DGIHWRUPUISVIZ-UHFFFAOYSA-N
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Description

Ficellomycin is a dipeptide antibiotic containing an azabicyclohexane ring system that exhibits potent in vitro activity against Penicillium oxalicum and Staphylococcus aureus. It inhibits semi-conservative DNA replication by causing accumulation of 34S DNA species. It has a role as an antibacterial agent, a DNA synthesis inhibitor and a bacterial metabolite. It is a dipeptide, a member of pyrrolidines, a member of aziridines and an alkaloid. It contains a guanidino group and a L-valine.
This compound is a natural product found in Streptomyces ficellus with data available.

Properties

CAS No.

59458-27-4

Molecular Formula

C13H24N6O3

Molecular Weight

312.37 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-2-[4-(diaminomethylideneamino)-1-azabicyclo[3.1.0]hexan-2-yl]acetic acid

InChI

InChI=1S/C13H24N6O3/c1-5(2)9(14)11(20)18-10(12(21)22)7-3-6(17-13(15)16)8-4-19(7)8/h5-10H,3-4,14H2,1-2H3,(H,18,20)(H,21,22)(H4,15,16,17)

InChI Key

DGIHWRUPUISVIZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C1CC(C2N1C2)N=C(N)N)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ficellomycin;  Antibiotic U 47929;  U 47929

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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